Cas no 2248270-28-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate
- EN300-6513682
- 2248270-28-0
-
- インチ: 1S/C14H13NO6/c1-2-20-11(16)7-8-12(17)21-15-13(18)9-5-3-4-6-10(9)14(15)19/h3-6H,2,7-8H2,1H3
- InChIKey: ADROIYARMLHHJA-UHFFFAOYSA-N
- SMILES: O(C(CCC(=O)OCC)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 291.07428713g/mol
- 同位素质量: 291.07428713g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 436
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90Ų
- XLogP3: 1.1
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513682-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate |
2248270-28-0 | 0.25g |
$670.0 | 2023-05-31 | ||
Enamine | EN300-6513682-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate |
2248270-28-0 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-6513682-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate |
2248270-28-0 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-6513682-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate |
2248270-28-0 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6513682-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate |
2248270-28-0 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-6513682-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate |
2248270-28-0 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-6513682-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate |
2248270-28-0 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-6513682-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate |
2248270-28-0 | 10g |
$3131.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate (CAS No. 2248270-28-0)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate, a compound with the CAS number 2248270-28-0, is a complex organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of isoindoline derivatives and is characterized by its distinctive dioxo and dihydro functionalities, which contribute to its chemical reactivity and biological activity.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate consists of a central isoindoline ring with two oxo groups at positions 1 and 3, and a substituted butanedioate ester moiety. The presence of these functional groups imparts specific chemical properties that make this compound a valuable candidate for various research and development activities. Recent studies have highlighted its potential as a building block in the synthesis of more complex molecules and as a precursor in the development of novel pharmaceutical agents.
In the realm of pharmaceutical research, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate has shown promise in several areas. One notable application is in the development of drugs targeting specific enzymes and receptors. The compound's ability to form stable complexes with metal ions and its potential for modulating protein-protein interactions make it an attractive candidate for drug design. For instance, recent studies have explored its use as a scaffold for the development of inhibitors targeting key enzymes involved in various diseases, such as cancer and neurodegenerative disorders.
Beyond its pharmaceutical applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate has also been investigated for its potential in materials science. The compound's unique electronic properties and structural stability make it suitable for use in the synthesis of advanced materials with tailored properties. Research in this area has focused on developing new polymers and composites that incorporate this molecule to enhance their mechanical strength, thermal stability, and other desirable characteristics.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the condensation of appropriate precursors followed by selective functional group modifications. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound on both laboratory and industrial scales.
The physicochemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate have been extensively studied to understand its behavior in different environments. Key parameters such as solubility, melting point, and stability under various conditions have been characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These data provide valuable insights into the compound's behavior in solution and solid-state forms.
In terms of safety and handling, it is important to note that while 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl butanedioate is not classified as a hazardous material under current regulations, standard laboratory practices should be followed when working with this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks during handling and storage.
To further advance the understanding and application of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 1 - e t h y l b u t a n e d i o a t e , ongoing research is focused on exploring its interactions with biological systems at the molecular level. This includes detailed studies on its binding affinities with specific proteins and enzymes, as well as its effects on cellular processes such as apoptosis and signal transduction pathways. These investigations are expected to provide new insights into the mechanisms underlying its biological activity and pave the way for the development of more effective therapeutic agents.
In conclusion, 1,3-dioxo - 2 , 3 - d i h y d r o - 1 H - i s o i n d o l - 2 - y l 1 - e t h y l b u t a n e d i o a t e (CAS No . 2 2 4 8 2 7 0 - 2 8 - 0) is a versatile compound with significant potential in both pharmaceutical research and materials science. Its unique structural features and chemical properties make it an attractive candidate for further exploration and development across multiple disciplines. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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